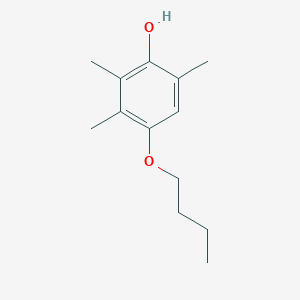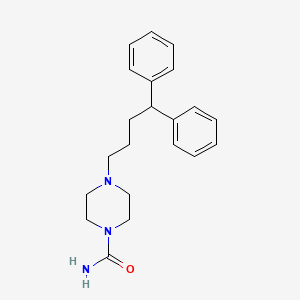![molecular formula C23H24O3 B12550439 Phenol, 2,6-bis[(hydroxymethylphenyl)methyl]-4-methyl- CAS No. 148780-13-6](/img/structure/B12550439.png)
Phenol, 2,6-bis[(hydroxymethylphenyl)methyl]-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(hydroxymethyl)-p-cresol typically involves the reaction of p-cresol with formaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of intermediate hydroxymethyl derivatives, which are then further reacted to yield the final product. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Aqueous or organic solvents such as toluene.
Catalysts: Stannic chloride and tri-n-butylamine can be used to enhance the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2,6-bis[(hydroxymethylphenyl)methyl]-4-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the hydroxymethyl groups can yield methyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: Sodium dichromate, chromium trioxide, and potassium nitrosodisulfonate.
Reducing Agents: Sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of methyl derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated phenols.
Wissenschaftliche Forschungsanwendungen
Phenol, 2,6-bis[(hydroxymethylphenyl)methyl]-4-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of high-performance polymers and resins.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential use in drug formulations and as a precursor for biologically active compounds.
Industry: Utilized in the production of coatings, adhesives, and other materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The presence of hydroxymethyl groups enhances its solubility and reactivity, making it a versatile intermediate in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Dimethylol-4-methylphenol
- 2,6-Bis(hydroxymethyl)-p-cresol
- 2-Hydroxy-5-methyl-1,3-benzenedimethanol
Uniqueness
Phenol, 2,6-bis[(hydroxymethylphenyl)methyl]-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo multiple types of reactions and its applications in various fields make it a valuable compound for research and industrial use .
Eigenschaften
CAS-Nummer |
148780-13-6 |
|---|---|
Molekularformel |
C23H24O3 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
2,6-bis[[2-(hydroxymethyl)phenyl]methyl]-4-methylphenol |
InChI |
InChI=1S/C23H24O3/c1-16-10-21(12-17-6-2-4-8-19(17)14-24)23(26)22(11-16)13-18-7-3-5-9-20(18)15-25/h2-11,24-26H,12-15H2,1H3 |
InChI-Schlüssel |
NIJBDTDSXZFRDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)CC2=CC=CC=C2CO)O)CC3=CC=CC=C3CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(2-Benzylidenehydrazinesulfonyl)phenyl]prop-2-enoic acid](/img/structure/B12550367.png)
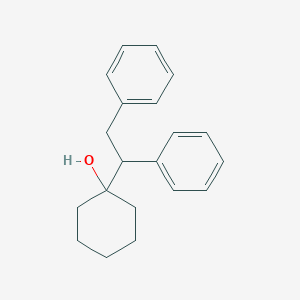
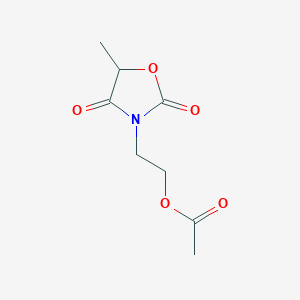



![N-[(3-Chloro-2H-indol-2-ylidene)methyl]-2,6-dimethylaniline](/img/structure/B12550408.png)
![N-[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]but-3-enamide](/img/structure/B12550412.png)
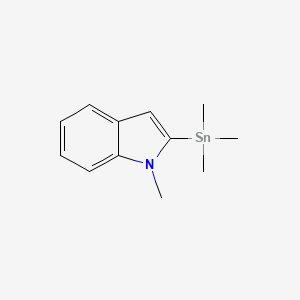
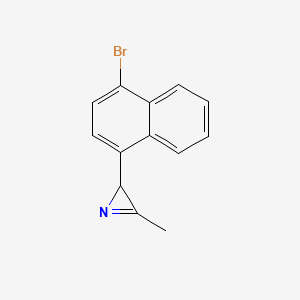
![1-{2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutyl}-1H-1,2,4-triazole](/img/structure/B12550431.png)
